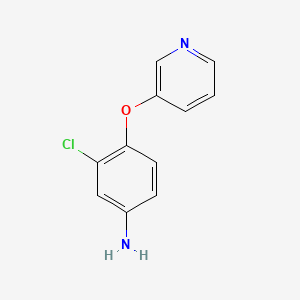

3-氯-4-(吡啶-3-氧基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Chloro-4-(pyridin-3-yloxy)aniline, also known as 3-chloro-4-pyridinol, is an organic compound commonly used in the synthesis of drugs and other compounds. It is a white crystalline solid with a melting point of 153-155 °C and a boiling point of 214-215 °C. It is insoluble in water but soluble in ethanol and other organic solvents. 3-Chloro-4-(pyridin-3-yloxy)aniline is a versatile building block for organic synthesis and has been used in a variety of applications.

科学研究应用

抗肿瘤活性

“3-氯-4-(吡啶-3-氧基)苯胺”已被发现具有显著的抗肿瘤活性 . 该化合物的一系列衍生物已被合成并对其抗肿瘤活性进行了生物学评估 . 在所有化合物中,一种衍生物(称为 7k)的抗肿瘤活性是伊马替尼在 HL-60、K-562、MCF-7 和 A498 细胞系中抗肿瘤活性的两倍 .

抗增殖作用

化合物 7k,即“3-氯-4-(吡啶-3-氧基)苯胺”的衍生物,对 K-562 细胞表现出显著的抗增殖作用 . 这表明它有可能用于抑制癌细胞的增殖。

抗迁移作用

除了抗增殖作用外,化合物 7k 还对 K-562 细胞表现出显著的抗迁移作用 . 这表明它在预防癌细胞扩散方面发挥着潜在的作用。

抗侵袭作用

化合物 7k 还对 K-562 细胞表现出显著的抗侵袭作用 . 这表明它有可能用于预防癌细胞侵袭周围组织。

与 BCR-ABL 激酶的相互作用

分子对接研究表明,化合物 7k 可以与 BCR-ABL 激酶相互作用 . BCR-ABL 激酶是一种蛋白质,在某些类型的白血病中通常过度活跃,因此这种相互作用表明其在白血病治疗中具有潜在的应用价值。

个性化癌症治疗的候选药物

鉴于其抗肿瘤、抗增殖、抗迁移和抗侵袭作用,以及它与 BCR-ABL 激酶的相互作用,化合物 7k 可以被认为是一种抗肿瘤候选药物 . 它值得进一步研究用于个性化癌症治疗。

分子模拟可视化

“3-氯-4-(吡啶-3-氧基)苯胺”可用于 Amber、GROMACS、Avogadro、Pymol、Chimera、Blender 和 VMD 等程序来生成令人印象深刻的模拟可视化效果 . 这可以帮助研究人员更好地理解该化合物的分子结构和相互作用。

安全和危害

“3-Chloro-4-(pyridin-3-yloxy)aniline” is classified as Acute Tox. 4 Oral - Skin Sens. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . This indicates that it may be harmful if swallowed and may cause an allergic skin reaction. Proper personal protective equipment should be used when handling this chemical .

作用机制

Target of Action

The primary target of 3-Chloro-4-(pyridin-3-yloxy)aniline is the BCR-ABL kinase . This kinase plays a crucial role in the proliferation and survival of certain cancer cells, making it a key target for antitumor drugs .

Mode of Action

3-Chloro-4-(pyridin-3-yloxy)aniline interacts with the BCR-ABL kinase, inhibiting its activity . This inhibition disrupts the kinase’s role in promoting cell proliferation and survival, leading to anti-proliferative, anti-migration, and anti-invasion effects .

Biochemical Pathways

These could include pathways related to cell cycle regulation, apoptosis, and cell migration .

Pharmacokinetics

The pharmacokinetic properties of 3-Chloro-4-(pyridin-3-yloxy)aniline include high gastrointestinal absorption and permeability across the blood-brain barrier . It also inhibits several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP3A4 . These properties may impact the compound’s bioavailability and interactions with other drugs.

Result of Action

The result of 3-Chloro-4-(pyridin-3-yloxy)aniline’s action is significant anti-proliferative, anti-migration, and anti-invasion effects on cancer cells . In particular, one derivative of this compound demonstrated twice the antitumor activity of Imatinib on HL-60, K-562, MCF-7, and A498 cell lines .

Action Environment

The action of 3-Chloro-4-(pyridin-3-yloxy)aniline can be influenced by various environmental factors. For instance, the pH of the environment can impact the compound’s solubility and therefore its bioavailability . Additionally, the presence of other drugs, particularly those metabolized by the same cytochrome P450 enzymes, could potentially affect the compound’s metabolism and efficacy .

属性

IUPAC Name |

3-chloro-4-pyridin-3-yloxyaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c12-10-6-8(13)3-4-11(10)15-9-2-1-5-14-7-9/h1-7H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHJCGBQPHGZAW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)OC2=C(C=C(C=C2)N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(N,N-dimethylsulfamoyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2482477.png)

![[2-(3,4-Dimethoxyphenyl)ethyl][(4-cyclohexylphenyl)sulfonyl]amine](/img/structure/B2482479.png)

![2-[(Dimethylsulfamoylamino)methyl]-1-phenylpyrrolidine](/img/structure/B2482480.png)

![5-(methoxymethyl)-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B2482482.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2482486.png)

![[3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl] 4-chlorobenzoate](/img/structure/B2482488.png)

![1-[4-(2-methyl-1H-imidazol-1-yl)phenyl]ethan-1-amine](/img/structure/B2482493.png)

![10-(4-bromobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine](/img/structure/B2482496.png)

![3-[2-(3,4-Dimethylphenyl)-1-[1-(furan-2-carbonyl)piperidin-4-yl]-4-oxoazetidin-3-yl]-1,3-thiazolidin-2-one](/img/structure/B2482498.png)

![Methyl 3-(4-methoxyanilino)-2-[(4-methoxybenzoyl)amino]acrylate](/img/structure/B2482500.png)